1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 690643-34-6
VCID: VC21392703
InChI: InChI=1S/C14H21NO2S/c1-10-9-11(2)13(4)14(12(10)3)18(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3
SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2)C)C
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39g/mol

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine

CAS No.: 690643-34-6

Cat. No.: VC21392703

Molecular Formula: C14H21NO2S

Molecular Weight: 267.39g/mol

* For research use only. Not for human or veterinary use.

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine - 690643-34-6

Specification

CAS No. 690643-34-6
Molecular Formula C14H21NO2S
Molecular Weight 267.39g/mol
IUPAC Name 1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C14H21NO2S/c1-10-9-11(2)13(4)14(12(10)3)18(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3
Standard InChI Key SZDHODJWXBCEKM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2)C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine consists of a pyrrolidine ring connected to a tetramethylphenyl group via a sulfonyl linkage. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom, which contribute to the compound's distinctive chemical behavior. The tetramethylphenyl group features methyl substituents at positions 2,3,5, and 6, creating a sterically hindered aromatic system that influences the compound's reactivity patterns and stability.

Unlike its carboxylic acid-containing relative 1-(2,3,5,6-Tetramethylphenylsulfonyl)-L-proline, which has a molecular weight of 311.396 g/mol and molecular formula C₁₅H₂₁NO₄S , the title compound lacks the carboxylic acid functionality at position 2 of the pyrrolidine ring. This structural difference significantly impacts its chemical properties, particularly its acidity profile and hydrogen bonding capabilities.

Physical and Chemical Properties

The sulfonamide functionality (-SO₂-N-) confers important chemical properties, including:

  • Mild acidity of the nitrogen-hydrogen bond in certain conditions

  • Stability against hydrolysis under neutral and acidic conditions

  • Ability to act as a protecting group for the pyrrolidine nitrogen

  • Potential to participate in hydrogen bonding interactions in suitable environments

Synthetic Methodologies

General Synthetic Approaches

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine have been documented in the scientific literature. Comparing these compounds provides valuable insights into structure-activity relationships and potential applications.

Table 1: Comparative Analysis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine and Its Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Unique Structural FeaturesReference
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidineC₁₄H₂₁NO₂S267.39*Base pyrrolidine structure without additional functional groups-
1-(2,3,5,6-Tetramethylphenylsulfonyl)-L-prolineC₁₅H₂₁NO₄S311.396Contains carboxylic acid group at position 2 of pyrrolidine
4-Hydroxy-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine-2-carboxylic acidC₁₅H₂₁NO₅S327.40Features both hydroxyl group at position 4 and carboxylic acid at position 2
((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanineC₁₉H₂₃NO₄S361.5Contains phenylalanine instead of pyrrolidine moiety

*Calculated value based on molecular formula

Structure-Activity Relationships

The structural variations among these compounds significantly influence their chemical behavior and potential biological activity. The presence or absence of functional groups such as carboxylic acids and hydroxyl groups affects:

  • Solubility profiles and pharmacokinetic properties

  • Binding affinities to potential biological targets

  • Reactivity in chemical transformations

  • Stability under various conditions

For instance, the carboxylic acid functionality in 1-(2,3,5,6-Tetramethylphenylsulfonyl)-L-proline contributes to its increased hydrophilicity compared to the base compound. Similarly, the hydroxyl group in 4-Hydroxy-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine-2-carboxylic acid introduces additional hydrogen bonding capabilities, potentially enhancing interactions with biological receptors or targets.

Applications in Organic Synthesis

As Synthetic Intermediates

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine and related compounds serve as valuable intermediates in complex organic syntheses. The sulfonamide functionality often acts as a protecting group for the pyrrolidine nitrogen, allowing selective transformations at other positions of the molecule.

In the synthesis of fused cyclohexane and pyrrolidine portions of alkaloid skeletons, similar protecting strategies have proven essential . For instance, the construction of the strychnos skeleton, as documented in recent literature, employs protected pyrrolidine derivatives as key building blocks .

Analytical Considerations

Spectroscopic Characterization

The spectroscopic analysis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine would typically involve multiple complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides essential information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, characteristic signals would be expected for:

  • Methyl protons of the tetramethylphenyl group (approximately 2.0-2.5 ppm)

  • Aromatic proton at position 4 of the tetramethylphenyl ring (approximately 7.0-7.5 ppm)

  • Pyrrolidine ring protons (approximately 1.5-3.5 ppm)

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the sulfonamide group, typically showing strong S=O stretching vibrations around 1150-1350 cm⁻¹.

Chromatographic Analysis

For purification and analytical purposes, chromatographic techniques such as column chromatography on silica gel using appropriate solvent systems (e.g., hexane-ethyl acetate mixtures) are commonly employed . Modern analytical methods might also include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for detailed purity assessment and structural confirmation.

Future Research Directions

Synthetic Methodology Development

The development of more efficient and selective methods for synthesizing 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine and its derivatives represents an important area for future research. Potential approaches include:

  • Catalyst optimization for improved yields and selectivity

  • Green chemistry approaches to reduce environmental impact

  • Flow chemistry methodologies for scalable production

  • Asymmetric synthesis strategies for producing enantiomerically pure derivatives

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